
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. The compound is also known as CPDFA and belongs to the class of azetidines, which are four-membered heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of CPDFA is not fully understood. However, it is believed that the compound exerts its inhibitory activity by binding to the active site of the target enzyme and preventing its normal function. This results in a decrease in the levels of the respective neurotransmitters, leading to a therapeutic effect.
Biochemical and Physiological Effects:
CPDFA has been found to exhibit several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive function and mood regulation. CPDFA has also been found to exhibit anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPDFA in lab experiments is its high yield of synthesis, which makes it readily available for research. The compound is also relatively stable and easy to handle. However, one of the limitations of using CPDFA is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on CPDFA. One of the areas of interest is the development of CPDFA-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of CPDFA as a tool for studying the structure and function of enzymes involved in various physiological processes. Further research is also needed to elucidate the exact mechanism of action of CPDFA and its potential side effects.
Conclusion:
In conclusion, CPDFA is a promising compound with potential applications in drug discovery. The compound exhibits inhibitory activity against several enzymes involved in various physiological processes and has been found to exhibit several biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of CPDFA and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of CPDFA involves the reaction of 2-chlorobenzenesulfonyl chloride with difluoromethylamine in the presence of a base such as triethylamine. The reaction yields CPDFA as a white solid with a high yield of around 80%.
Scientific Research Applications
CPDFA has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and have been implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2S/c11-8-3-1-2-4-9(8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGQJAZBBSKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Chlorophenyl)sulfonyl)-3-(difluoromethyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

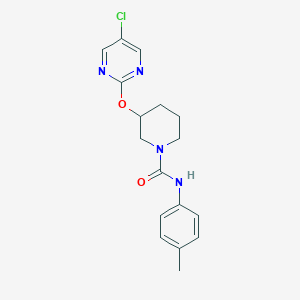

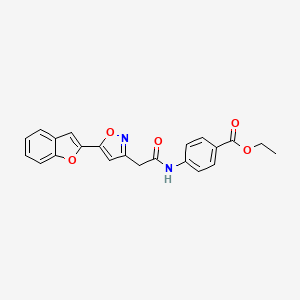
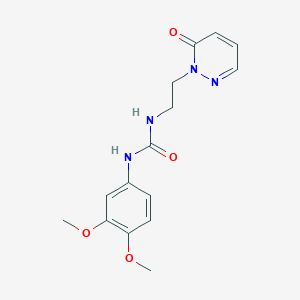
![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
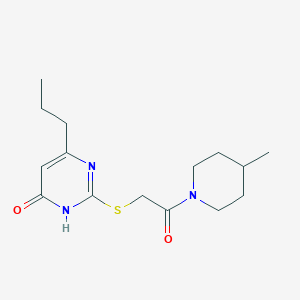
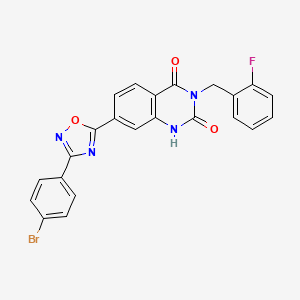
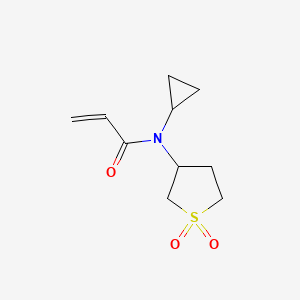
![1-methyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416858.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)
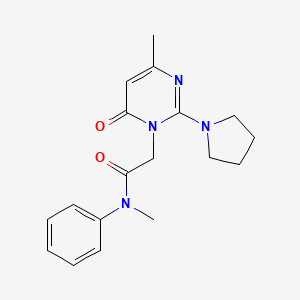
![N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2416865.png)